molecular formula C12H9FN2O2 B2576857 N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide CAS No. 2411268-74-9

N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide

Cat. No. B2576857
M. Wt: 232.214
InChI Key: SEICSDSVOBBGPJ-UHFFFAOYSA-N
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Description

“N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide” is a compound that contains a benzoxazole ring, which is a bicyclic planar molecule . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .


Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. These reactions are carried out under different conditions and with different catalysts .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . The molecular weight of the compound is 202.62 .

Safety And Hazards

The compound has a GHS07 signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, the future directions of “N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide” could involve further exploration of its potential biological activities and applications in medicinal, pharmaceutical, and industrial areas.

properties

IUPAC Name

N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-2-3-12(16)14-7-10-9-6-8(13)4-5-11(9)17-15-10/h4-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEICSDSVOBBGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NOC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide

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